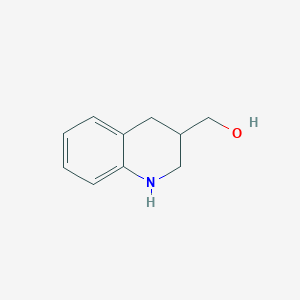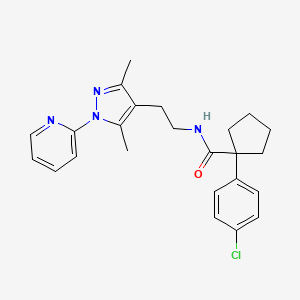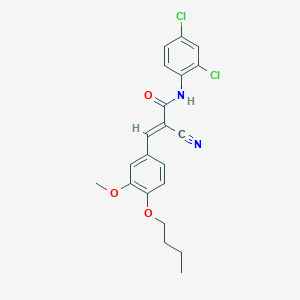
(E)-3-(4-butoxy-3-methoxyphenyl)-2-cyano-N-(2,4-dichlorophenyl)prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-3-(4-butoxy-3-methoxyphenyl)-2-cyano-N-(2,4-dichlorophenyl)prop-2-enamide, commonly known as BAY 41-2272, is a potent and selective activator of soluble guanylate cyclase (sGC). It was first synthesized by Bayer AG in 2002 and has been extensively studied for its potential therapeutic applications.
Wirkmechanismus
BAY 41-2272 activates (E)-3-(4-butoxy-3-methoxyphenyl)-2-cyano-N-(2,4-dichlorophenyl)prop-2-enamide by binding to its heme group, leading to the production of cyclic guanosine monophosphate (cGMP). This, in turn, activates protein kinase G, which regulates a variety of downstream signaling pathways. The activation of this compound by BAY 41-2272 has been shown to have vasodilatory, anti-inflammatory, and anti-proliferative effects.
Biochemical and Physiological Effects:
BAY 41-2272 has been shown to have a range of biochemical and physiological effects, including vasodilatory effects, anti-inflammatory effects, and anti-proliferative effects. It has been shown to reduce blood pressure and improve endothelial function in animal models of hypertension. It has also been shown to have anti-inflammatory effects in models of lung injury and asthma. Additionally, it has been shown to have anti-proliferative effects in cancer cell lines.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using BAY 41-2272 in lab experiments is its high potency and selectivity for (E)-3-(4-butoxy-3-methoxyphenyl)-2-cyano-N-(2,4-dichlorophenyl)prop-2-enamide. This allows for precise modulation of the this compound signaling pathway without affecting other pathways. However, one limitation is that its effects may be cell-type specific and may differ between species, making it important to carefully consider experimental design and interpretation of results.
Zukünftige Richtungen
There are several future directions for research on BAY 41-2272. One area of interest is its potential therapeutic applications in the treatment of cardiovascular, respiratory, and neurological diseases. Another area of interest is its potential as a tool for studying the role of (E)-3-(4-butoxy-3-methoxyphenyl)-2-cyano-N-(2,4-dichlorophenyl)prop-2-enamide in various physiological processes. Additionally, further research is needed to fully elucidate the biochemical and physiological effects of BAY 41-2272 and to determine its potential limitations and drawbacks.
Synthesemethoden
The synthesis of BAY 41-2272 involves a multi-step process starting from 4-butoxy-3-methoxybenzaldehyde and 2,4-dichlorobenzonitrile. The key step involves the addition of a prop-2-enamide group to the phenyl ring via a Wittig reaction. The final product is obtained through purification and crystallization.
Wissenschaftliche Forschungsanwendungen
BAY 41-2272 has been widely used in scientific research to study the role of (E)-3-(4-butoxy-3-methoxyphenyl)-2-cyano-N-(2,4-dichlorophenyl)prop-2-enamide in various physiological processes. It has been shown to have a range of therapeutic potential in the treatment of cardiovascular, respiratory, and neurological diseases.
Eigenschaften
IUPAC Name |
(E)-3-(4-butoxy-3-methoxyphenyl)-2-cyano-N-(2,4-dichlorophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20Cl2N2O3/c1-3-4-9-28-19-8-5-14(11-20(19)27-2)10-15(13-24)21(26)25-18-7-6-16(22)12-17(18)23/h5-8,10-12H,3-4,9H2,1-2H3,(H,25,26)/b15-10+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOYJZVAFFJUTIW-XNTDXEJSSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C=C(C=C1)C=C(C#N)C(=O)NC2=C(C=C(C=C2)Cl)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCOC1=C(C=C(C=C1)/C=C(\C#N)/C(=O)NC2=C(C=C(C=C2)Cl)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(4-(dimethylamino)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)-N-(2,6-dimethylphenyl)acetamide](/img/structure/B2824182.png)
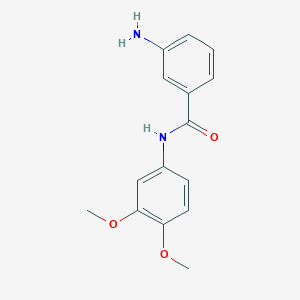
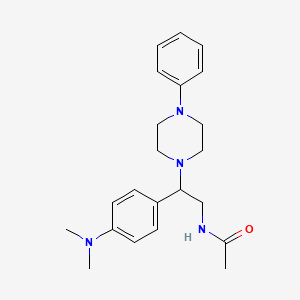
![3-Tert-butyl-1-[4-(trifluoromethyl)phenyl]urea](/img/structure/B2824185.png)
![tert-Butyl 1,6-diazaspiro[3.3]heptane-6-carboxylate oxalate(2:1)](/img/no-structure.png)
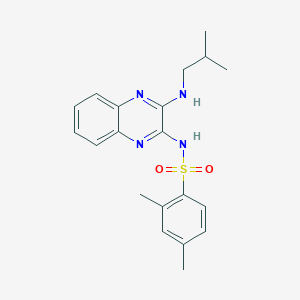
![6-(4-fluorobenzyl)-4-(4-methoxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2824194.png)

![(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(2-methoxyphenyl)methanone](/img/structure/B2824196.png)
